3,3-Dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310375 | |

| Record name | 3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-24-9 | |

| Record name | 19155-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethylindolin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylindolin-2-one: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3,3-Dimethylindolin-2-one. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on delivering precise data and actionable insights.

Chemical Properties

3,3-Dimethylindolin-2-one, an organic compound featuring a dimethylated indolinone core, possesses a range of physicochemical properties crucial for its application in research and synthesis. These properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethyl-1H-indol-2-one | [1][2] |

| Synonyms | 3,3-Dimethyl-1,3-dihydro-indol-2-one, Oxindole, 3,3-dimethyl- | [2] |

| CAS Number | 19155-24-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Melting Point | 178-179 °C | [2] |

| Boiling Point | 299.2 °C at 760 mmHg | [2] |

| Density | 1.078 g/cm³ | [2] |

| InChI Key | KEZHRKOVLKUYCQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1(C2=CC=CC=C2NC1=O)C | [1] |

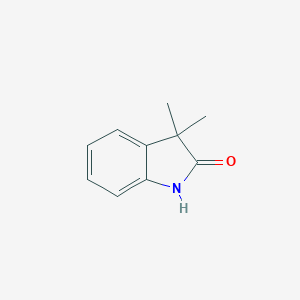

Chemical Structure

The foundational structure of 3,3-Dimethylindolin-2-one is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring. The distinctive feature of this molecule is the gem-dimethyl group at the C3 position of the indolinone core.

Caption: 2D chemical structure of 3,3-Dimethylindolin-2-one.

Biological Activity and Signaling Pathways

Derivatives of the indolin-2-one scaffold have demonstrated significant biological activities. Notably, 3-substituted-indolin-2-one derivatives have been identified as potent anti-inflammatory agents.[2] These compounds exert their effects by modulating key inflammatory signaling pathways.

In studies involving RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS), a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] The underlying mechanism for this anti-inflammatory action involves the suppression of the Akt, MAPK (Mitogen-Activated Protein Kinase), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[2]

The following diagram illustrates the inhibitory effect of 3-substituted-indolin-2-one derivatives on these critical inflammatory signaling cascades.

Caption: Anti-inflammatory signaling pathway of 3-substituted-indolin-2-one derivatives.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of 3,3-Dimethylindolin-2-one are not extensively documented in publicly available literature, the following sections provide representative methodologies based on the synthesis and analysis of structurally related indolinone compounds. These protocols are intended to serve as a foundational guide for researchers.

Synthesis Protocol: One-Pot Condensation

A common and efficient method for the synthesis of the indolinone core involves the one-pot condensation of an isatin derivative with an indole in the presence of a catalyst.[1]

Materials:

-

Isatin

-

Indole

-

Vanadyl sulfate (VOSO₄) as catalyst

-

Water (as a green solvent)

Procedure:

-

In a round-bottom flask, combine isatin (1 equivalent), indole (1 equivalent), and a catalytic amount of VOSO₄ (e.g., 10 mol%).

-

Add water to the flask to serve as the reaction medium.

-

Heat the reaction mixture with stirring at a suitable temperature (e.g., 70 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3,3-disubstituted indolin-2-one.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of 3,3-Dimethylindolin-2-one can be assessed using reverse-phase HPLC coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometer (MS). The following is a hypothetical HPLC method based on the analysis of similar indole derivatives.[3][4]

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and PDA or MS detector.

-

C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 4 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 15% B to 85% B over a specified time (e.g., 10 minutes), followed by a hold and re-equilibration.

-

Flow Rate: 0.20 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Detection:

-

PDA: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

-

MS (for HPLC-MS/MS): Use electrospray ionization (ESI) in positive ion mode. Monitor the transition of the parent ion to a specific daughter ion (Multiple Reaction Monitoring - MRM).

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to an appropriate concentration range for analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

This technical guide provides a solid foundation for understanding the chemical and biological characteristics of 3,3-Dimethylindolin-2-one. The provided experimental protocols, while generalized, offer a starting point for the synthesis and analysis of this and related compounds. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil its full potential in medicinal chemistry and drug discovery.

References

- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethyloxindole (CAS: 19155-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyloxindole, with the CAS number 19155-24-9, is a heterocyclic organic compound belonging to the oxindole family.[1] The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[2] This has led to significant interest in the synthesis and derivatization of oxindoles for the development of novel therapeutic agents. 3,3-Dimethyloxindole serves as a key intermediate in the synthesis of various pharmacologically active molecules, including the phosphodiesterase 3 inhibitor Adibendan. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3,3-Dimethyloxindole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,3-Dimethyloxindole is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 19155-24-9 | [3] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| IUPAC Name | 3,3-dimethyl-1,3-dihydro-2H-indol-2-one | [3] |

| Synonyms | 3,3-Dimethylindolin-2-one, 3,3-Dimethyl-1,3-dihydroindol-2-one | [3] |

| Appearance | Solid | [4] |

| Melting Point | 178-179 °C | [5] |

| Boiling Point | 299.2 °C at 760 mmHg | [5] |

| Density | 1.078 g/cm³ | [5] |

| Solubility | Information not readily available | |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

Synthesis of 3,3-Dimethyloxindole

The synthesis of 3,3-Dimethyloxindole is a multi-step process that typically starts from oxindole. A common synthetic route involves the protection of the nitrogen atom, followed by gem-dimethylation at the C3 position, and subsequent deprotection. A widely cited method utilizes a benzylation-methylation-debenzylation sequence.

Synthetic Workflow

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Synthetic workflow for 3,3-Dimethyloxindole.

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methodologies for similar transformations.

Step 1: N-Benzylation of Oxindole

This step protects the nitrogen atom of the oxindole, preventing it from interfering with the subsequent C3-alkylation.

-

Materials: Oxindole, Benzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in dimethyl sulfoxide with stirring.

-

Add oxindole to the mixture and continue stirring at room temperature to form the corresponding anion.

-

Cool the reaction mixture in an ice bath and add benzyl bromide dropwise.

-

Allow the reaction to proceed at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-1,3-dihydro-2H-indol-2-one.

-

Step 2: C3-Methylation of 1-Benzyl-1,3-dihydro-2H-indol-2-one

This step introduces the two methyl groups at the C3 position of the oxindole ring.

-

Materials: 1-Benzyl-1,3-dihydro-2H-indol-2-one, Methyl iodide, a strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂)), and an aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

-

Procedure:

-

To a solution of 1-benzyl-1,3-dihydro-2H-indol-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at 0 °C to generate the enolate.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time.

-

Add at least two equivalents of methyl iodide to the reaction mixture.

-

Monitor the reaction progress by TLC. The reaction may require heating to proceed to completion.

-

Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one by column chromatography.

-

Step 3: N-Debenzylation of 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

The final step involves the removal of the benzyl protecting group to yield 3,3-Dimethyloxindole. A dissolving metal reduction is a common method for this transformation.

-

Materials: 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, Sodium (Na) or Lithium (Li) metal, liquid Ammonia (NH₃), and an alcohol (e.g., ethanol or tert-butanol) as a proton source.

-

Procedure:

-

In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

-

Add small pieces of sodium or lithium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Add a solution of 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in an appropriate solvent (e.g., THF) to the metal-ammonia solution.

-

After the reaction has proceeded for a sufficient time (monitored by TLC), quench the reaction by the careful addition of an alcohol.

-

Allow the ammonia to evaporate.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3,3-Dimethyloxindole.

-

Spectroscopic Data

The structural confirmation of 3,3-Dimethyloxindole is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Dimethyloxindole is expected to show characteristic signals for the aromatic protons of the benzene ring, a singlet for the two equivalent methyl groups at the C3 position, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon (C2), the quaternary carbon at C3, the carbons of the two methyl groups, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Dimethyloxindole will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~1710 | C=O (amide) stretching |

| ~1610, 1470 | C=C aromatic stretching |

| ~2970, 2930 | C-H (methyl) stretching |

Mass Spectrometry (MS)

The mass spectrum of 3,3-Dimethyloxindole will show a molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the oxindole structure, with potential losses of methyl groups and other fragments. The base peak is often observed at m/z 146, corresponding to the loss of a methyl group ([M-15]⁺).

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathway interactions of 3,3-Dimethyloxindole. Much of the research in this area has focused on its close structural analog, 3,3'-diindolylmethane (DIM), which is a condensation product of indole-3-carbinol found in cruciferous vegetables.[6][7]

DIM has been extensively studied for its anti-cancer, anti-inflammatory, and immune-modulating properties.[8][9][10] It is known to interact with multiple signaling pathways, including the Akt, NF-κB, and MAPK pathways.[8][11]

Given the structural similarity, it is plausible that 3,3-Dimethyloxindole may possess some biological activities, but this requires further investigation through dedicated in vitro and in vivo studies. Researchers are encouraged to explore the potential pharmacological profile of this compound.

Potential Research Directions

The following diagram outlines a logical workflow for investigating the biological activities of 3,3-Dimethyloxindole.

Caption: Proposed workflow for biological evaluation.

Conclusion

3,3-Dimethyloxindole is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacological importance of the oxindole scaffold and related indole derivatives suggests that 3,3-Dimethyloxindole and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing its key technical aspects and highlighting areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oaepublish.com [oaepublish.com]

- 8. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Dimethylindolin-2-one: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindolin-2-one, also known as 3,3-dimethyloxindole, is a heterocyclic organic compound featuring an indolin-2-one core structure with two methyl groups substituted at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The indolin-2-one core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethylindolin-2-one, detailed experimental protocols, and an exploration of its role in relevant biological signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of 3,3-Dimethylindolin-2-one are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 178-179 °C | [3] |

| Boiling Point | 299.2 °C at 760 mmHg | [3] |

| IUPAC Name | 3,3-dimethyl-1,3-dihydro-2H-indol-2-one | [1] |

| Synonyms | 3,3-Dimethyloxindole, 1,3-Dihydro-3,3-dimethyl-2H-indol-2-one | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching.[1] |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon at the 3-position, and the methyl carbons. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 161, with characteristic fragmentation patterns.[1] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of 3,3-Dimethylindolin-2-one in a laboratory setting.

Synthesis of 3,3-Dimethylindolin-2-one

A common method for the synthesis of 3,3-disubstituted oxindoles involves the reaction of an appropriate isatin derivative. For 3,3-Dimethylindolin-2-one, a plausible synthetic route starts from isatin. The following is a generalized procedure based on known syntheses of related compounds.

Reaction Scheme:

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isatin in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Grignard Reaction: Cool the solution to 0 °C in an ice bath. Add an excess of methylmagnesium bromide (CH₃MgBr) solution dropwise while maintaining the temperature. The reaction is typically stirred for several hours at room temperature to ensure completion.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The crude 3,3-Dimethylindolin-2-one can be purified by recrystallization or column chromatography.

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system for oxindole derivatives is a mixture of ethanol and water, or ethyl acetate and hexanes.

Procedure:

-

Dissolve the crude 3,3-Dimethylindolin-2-one in a minimal amount of hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Biological Significance

Reactivity

The chemical reactivity of 3,3-Dimethylindolin-2-one is centered around the lactam functionality and the aromatic ring.

-

N-H Acidity and Alkylation/Acylation: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the electron-donating and electron-withdrawing nature of the fused lactam ring.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, though it is generally less reactive than a ketone carbonyl.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of 3-substituted-indolin-2-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways. Specifically, these compounds can inhibit the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.

The inhibitory action of 3-substituted indolin-2-one derivatives on these pathways is a promising area of research for the development of new anti-inflammatory and anti-cancer drugs. The general mechanism involves the binding of the indolin-2-one derivative to the active site of kinases within these pathways, thereby blocking their downstream signaling.

Conclusion

3,3-Dimethylindolin-2-one is a valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the potential for functionalization at multiple positions make it an attractive scaffold for the development of novel therapeutic agents. The established role of the indolin-2-one core in modulating key cellular signaling pathways, such as the Akt/MAPK/NF-κB axis, highlights its importance in the ongoing search for new treatments for inflammatory diseases and cancer. This technical guide provides a solid foundation of its physical and chemical properties to aid researchers in their scientific endeavors.

References

Biological activity of 3,3-Dimethylindolin-2-one scaffold

An In-Depth Technical Guide on the Biological Activity of the 3,3-Dimethylindolin-2-one Scaffold and its Derivatives

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly those substituted at the C3 position, have garnered significant attention from researchers and drug development professionals due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities reported for this scaffold, with a focus on anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development in this area.

Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] Compounds based on this scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora kinases, and c-Src.[2][3][4] For instance, a series of (E)-3-benzylideneindolin-2-one derivatives were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing potent inhibitory activity.[5] Similarly, other derivatives have been identified as c-KIT kinase inhibitors and c-Src inhibitors.[3][6]

A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute myeloid leukemia (AML) by downregulating MYC and multiple protein arginine methyltransferases (PRMTs), highlighting a dual-mechanism approach to cancer therapy.[7]

Quantitative Data:

The cytotoxic and kinase inhibitory activities of various 3,3-dimethylindolin-2-one derivatives are summarized below.

| Compound ID | Target/Cell Line | Activity Type | Value | Citation |

| 5h | HT-29 (Colon Cancer) | IC50 | 0.016 µmol/L | [8] |

| 5h | H460 (Lung Cancer) | IC50 | 0.0037 µmol/L | [8] |

| AK34 | Aurora A Kinase | IC50 | 1.68 µM | [5] |

| AK34 | Aurora A Kinase | KD | 216 nM | [5] |

| IVc | Breast Cancer Cell Panel | IC50 | 1.47 µM | [6][9] |

| VIc | Colon Cancer Cell Panel | IC50 | 1.40 µM | [6][9] |

| 6n | MCF-7 (Breast Cancer) | IC50 | 1.04 µM | [10] |

| Compound 20 | HepG2 (Liver Cancer) | IC50 | 3.08 µM | [11] |

| Compound 9 | HepG2 (Liver Cancer) | IC50 | 2.53 µM | [11] |

| Compound 12 | DHFR | IC50 | 40.71 ± 1.86 nM | [12] |

Signaling Pathway Visualization

The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC and multiple PRMTs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]

References

- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisionfda.org [precisionfda.org]

- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel 3-alkenylindol-2-one derivative selectively inhibits the growth of acute myeloid leukemia via modulation of the MYC-PRMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3-Dimethylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 3,3-Dimethylindolin-2-one is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental spectra for 3,3-Dimethylindolin-2-one are not widely published, data for structurally related compounds allows for the prediction of its ¹H and ¹³C NMR spectral characteristics. The indolin-2-one core and the gem-dimethyl groups at the C3 position will give rise to distinct signals.

¹H NMR (Proton NMR)

-

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and triplets.

-

N-H Proton (1H): The proton attached to the nitrogen atom is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

Methyl Protons (6H): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a sharp singlet, likely in the upfield region around δ 1.3 ppm.

¹³C NMR (Carbon-13 NMR)

Based on spectral data from similar structures, the following chemical shifts can be anticipated.[2][3]

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~180 | The lactam carbonyl carbon is significantly deshielded. |

| Aromatic C-N | ~140 | Quaternary carbon of the benzene ring attached to nitrogen. |

| Aromatic C-C(CH₃)₂ | ~128 | Quaternary carbon of the benzene ring attached to the C3 carbon. |

| Aromatic CH | 122-128 | Aromatic carbons with attached protons. |

| Quaternary C(CH₃)₂ | ~45 | The sp³ hybridized carbon bearing the two methyl groups. |

| Methyl (CH₃) | ~25 | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy

The FTIR spectrum of 3,3-Dimethylindolin-2-one, typically recorded as a KBr pellet, will exhibit characteristic absorption bands corresponding to its functional groups.[1][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H Stretch | Amide N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2970-2870 | C-H Stretch | Aliphatic C-H (methyl) |

| ~1710 | C=O Stretch | Lactam Carbonyl |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1470 | C-H Bend | Methyl |

| ~750 | C-H Bend | Ortho-disubstituted benzene |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 3,3-Dimethylindolin-2-one yields a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 161, consistent with its molecular weight.[1][5]

| m/z | Proposed Fragment | Notes |

| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical |

| 128 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the m/z 146 fragment |

| 118 | [C₈H₈N]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3,3-Dimethylindolin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3,3-Dimethylindolin-2-one with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

Prepare a dilute solution of 3,3-Dimethylindolin-2-one in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Carrier gas: Helium at a constant flow rate.

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or ion trap.

-

Scan range: m/z 40-400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,3-Dimethylindolin-2-one.

References

The Therapeutic Promise of Indolin-2-One Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and diverse therapeutic applications. This technical guide delves into the core aspects of indolin-2-one derivatives, focusing on their significant role as kinase inhibitors in oncology and beyond. We will explore their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the critical signaling pathways they modulate.

Introduction: The Versatility of the Indolin-2-One Core

The indolin-2-one core, a bicyclic aromatic heterocyclic organic compound, has proven to be a versatile template for the design of bioactive molecules.[1] Its ability to be readily functionalized at various positions allows for the fine-tuning of steric and electronic properties, leading to compounds with high affinity and selectivity for a range of biological targets. A significant breakthrough in the therapeutic application of this scaffold came with the discovery of its potent protein kinase inhibitory activity.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4]

Indolin-2-one derivatives have been successfully developed as multi-targeted receptor tyrosine kinase (RTK) inhibitors, interfering with key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[4][5] Notable examples that have reached clinical use include Sunitinib and Nintedanib, which have demonstrated efficacy in the treatment of various solid tumors.[2][4] This guide will provide an in-depth look at the science behind these promising therapeutic agents.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism by which many indolin-2-one derivatives exert their therapeutic effect is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[6] This inhibition blocks the downstream signaling cascades that are essential for cancer cell growth and survival. The main targets of clinically relevant indolin-2-one derivatives are the receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[5][7][8]

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indolin-2-one derivatives effectively block this pathway by inhibiting VEGFRs, thereby cutting off the tumor's blood supply.

References

- 1. atcc.org [atcc.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel 3,3-Disubstituted Indolin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-disubstituted indolin-2-one scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel compounds based on this core structure. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The indolin-2-one core, a bicyclic aromatic structure, is a cornerstone in the design of pharmacologically active agents. The C3 position of this scaffold is particularly amenable to substitution, and the introduction of two substituents at this position gives rise to a class of compounds with a three-dimensional architecture that can effectively interact with a variety of biological targets. This guide focuses on the synthesis and multifaceted biological activities of these 3,3-disubstituted derivatives, highlighting their potential as therapeutic agents.

Synthesis of 3,3-Disubstituted Indolin-2-ones

The synthesis of 3,3-disubstituted indolin-2-ones can be achieved through various synthetic strategies. A common and efficient method is the one-pot condensation of isatin with indoles, often catalyzed by an acid or a metal salt.

Experimental Protocol: One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones

This protocol describes a general method for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole.[1]

-

Materials:

-

Isatin (1.0 mmol)

-

Indole (2.0 mmol)

-

Vanadyl sulfate (VOSO₄) (10 mol%)

-

Water (10 mL)

-

-

Procedure:

-

A mixture of isatin (1.0 mmol), indole (2.0 mmol), and VOSO₄ (10 mol%) in water (10 mL) is stirred at 70°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with water, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,3-di(indolyl)indolin-2-one.

-

Biological Activities and Quantitative Data

3,3-Disubstituted indolin-2-ones exhibit a wide array of biological activities, including but not limited to α-glucosidase inhibition, neuroprotection, and anti-inflammatory effects.

α-Glucosidase Inhibition

Certain 3,3-di(indolyl)indolin-2-ones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[2]

| Compound | Substitution Pattern | α-Glucosidase IC₅₀ (µM)[2] |

| 4a | Unsubstituted | 145.95 ± 0.46 |

| 4j | 5-Bromo, N-(2-fluorobenzyl) | 5.98 ± 0.11 |

| Acarbose | (Standard) | - |

Neuroprotective Activity

Several 3-substituted indolin-2-ones have demonstrated significant neuroprotective effects in various in vitro models of neuronal cell death.[3][4]

| Compound | Substitution Pattern | Neuronal Survival (%) at 5 µM[4] |

| 7 | 5-Iodo, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |

| 37 | 5-Chloro, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |

| 39 | 5-Fluoro, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |

| 45 | 5-Methyl, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |

Anti-inflammatory Activity

A number of 3-substituted indolin-2-one derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[5]

| Compound | Substitution Pattern | NO Inhibition IC₅₀ (µM)[5] |

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-(3-hydroxyphenyl) | Potent |

Experimental Protocols for Biological Assays

α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of test compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[6][7]

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)

-

Test compounds and positive control (e.g., Acarbose) dissolved in DMSO

-

Phosphate buffer (e.g., 0.1 M, pH 6.9)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

-

Procedure:

-

Add 50 µL of the test compound solution (at various concentrations) to the wells of a 96-well microplate.

-

Add 100 µL of α-glucosidase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 25°C for 5 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Western Blot Analysis of Akt, MAPK, and NF-κB Signaling Pathways

This protocol describes the general procedure for analyzing the phosphorylation status of key proteins in the Akt, MAPK, and NF-κB signaling pathways by Western blotting.[8][9][10][11]

-

Materials:

-

Cell lysates from cells treated with or without the test compound and/or a stimulant (e.g., LPS).

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

-

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

The biological effects of 3,3-disubstituted indolin-2-ones are often mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Certain 3-substituted indolin-2-ones exert their anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways.[5]

Caption: Inhibition of Akt, MAPK, and NF-κB pathways by 3-substituted indolin-2-ones.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery of novel 3,3-disubstituted indolin-2-ones follows a logical workflow from synthesis to biological characterization.

Caption: General workflow for the discovery of novel 3,3-disubstituted indolin-2-ones.

Conclusion

The 3,3-disubstituted indolin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds. The detailed protocols and compiled data serve as a valuable resource to accelerate further research and development in this promising area of medicinal chemistry. Future efforts in lead optimization and in vivo studies will be crucial in translating the potential of these compounds into clinically effective therapies.

References

- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3,3-Dimethylindolin-2-one: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 3,3-Dimethylindolin-2-one (CAS No. 19155-24-9). The information herein is compiled from publicly available safety data sheets and chemical databases to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Hazard Identification and Classification

3,3-Dimethylindolin-2-one is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2]

GHS Classification

The following table summarizes the GHS hazard classification for 3,3-Dimethylindolin-2-one.

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Source: ECHA C&L Inventory[1]

Hazard Statements and Pictograms

The GHS classification corresponds to the following hazard statements and pictograms:

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Precautionary Measures and First Aid

A thorough understanding and implementation of precautionary measures are crucial when handling 3,3-Dimethylindolin-2-one. The following tables outline the recommended precautionary statements and first aid procedures.

Precautionary Statements

| Type | P-Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P330 | Rinse mouth.[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| P337+P317 | If eye irritation persists: Get medical help.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

The primary route of acute toxicity for 3,3-Dimethylindolin-2-one is through ingestion.

Acute Toxicity

| Route | Species | Value |

| Oral | Rat | LD50: 1261 mg/kg |

Source: Material Safety Data Sheet

While a specific LD50 value is reported, detailed experimental protocols for 3,3-Dimethylindolin-2-one are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological assessments.

Standardized Experimental Protocols (OECD Guidelines)

The following are detailed methodologies for key toxicological experiments as per OECD guidelines. These represent the standard procedures that would be employed to assess the hazards of a substance like 3,3-Dimethylindolin-2-one.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Objective: To determine the LD50 (median lethal dose) of a substance after a single oral administration.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight.

-

Dose Levels: A stepwise procedure is used with a small number of animals per step. Dosing starts at a level expected to be toxic. Depending on the outcome (survival or death), the dose for the next step is adjusted up or down.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Objective: To determine the irritant or corrosive effects of a substance on the skin after a single application.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Objective: To determine the irritant or corrosive effects of a substance on the eye after a single instillation.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Pre-examination: Both eyes of the animal are examined before the test.

-

Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored using a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 3,3-Dimethylindolin-2-one.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and hazard assessment. It is the responsibility of the user to conduct a thorough risk assessment and to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling 3,3-Dimethylindolin-2-one.

References

An In-depth Technical Guide to 3,3-Dimethyl-1,3-dihydro-indol-2-one

IUPAC Name: 3,3-dimethyl-1H-indol-2-one Synonyms: 3,3-Dimethyloxindole, 3,3-Dimethylindolin-2-one, 3,3-Dimethyl-1,3-dihydro-2H-indol-2-one CAS Number: 19155-24-9 Molecular Formula: C₁₀H₁₁NO

Introduction

3,3-Dimethyl-1,3-dihydro-indol-2-one, commonly known as 3,3-dimethyloxindole, is a heterocyclic organic compound. It belongs to the oxindole family, which is characterized by a bicyclic structure composed of a fused benzene and a pyrrolidone ring. The oxindole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3][4] While 3,3-dimethyloxindole itself is not extensively studied for its direct pharmacological effects, it serves as a crucial building block and synthetic intermediate in the development of more complex, biologically active molecules.[5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The structural and electronic properties of 3,3-dimethyl-1,3-dihydro-indol-2-one have been characterized using various analytical techniques. Below is a summary of its key properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 161.20 g/mol | [8] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 299.2 °C at 760 mmHg | |

| Density | 1.078 g/cm³ | |

| Refractive Index | 1.536 | |

| XLogP3-AA | 1.7 | [8] |

Spectroscopic Data Summary

Detailed spectroscopic data for 3,3-dimethyl-1,3-dihydro-indol-2-one is available in public databases such as PubChem and SpectraBase.[8][9][10][11][12] The expected characteristic spectral features are summarized below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 6.8 - 7.4 | Aromatic protons (4H) exhibiting characteristic splitting patterns (doublets, triplets). |

| ~8.0 | N-H proton (1H), typically a broad singlet. | |

| ~1.3 | Two methyl groups (6H) appearing as a singlet. | |

| ¹³C NMR | ~180 | Carbonyl carbon (C=O). |

| 108 - 142 | Aromatic carbons (6C). | |

| ~45 | Quaternary carbon at the 3-position. | |

| ~25 | Methyl carbons. |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[13][14][15][16][17]

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch |

| ~1715 | C=O (carbonyl) stretch |

| 1600 - 1450 | Aromatic C=C stretch |

Note: The carbonyl stretch is a strong, characteristic absorption for this molecule.[18][19][20]

2.2.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 161 | [M]⁺, Molecular ion peak |

| 146 | [M - CH₃]⁺, Loss of a methyl group |

| 118 | [M - C₃H₇]⁺ or subsequent fragmentation |

Note: The fragmentation pattern is indicative of the stable indole core and the loss of the gem-dimethyl groups.[16][21]

Synthesis and Experimental Protocols

General Synthetic Workflow

A common approach to synthesizing 3,3-disubstituted oxindoles involves the intramolecular cyclization of an appropriate N-aryl amide precursor.

Representative Experimental Protocol (Adapted)

This protocol is an adaptation of known palladium-catalyzed carbonylative cyclization reactions for the synthesis of oxindoles.

Step 1: Synthesis of N-(2-methylallyl)-2-bromoaniline

-

To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

-

Add 2-methylallyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-methylallyl)-2-bromoaniline.

Step 2: Carbonylative Cyclization to 3,3-Dimethyl-1,3-dihydro-indol-2-one

-

In a pressure vessel, dissolve N-(2-methylallyl)-2-bromoaniline (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like dppf (0.1 eq) in a solvent like toluene.

-

Add a base, for example, triethylamine (2.0 eq).

-

Pressurize the vessel with carbon monoxide (CO) gas to the desired pressure (e.g., 10 atm).

-

Heat the reaction mixture to 100-120 °C and stir for 24 hours.

-

After cooling and carefully venting the CO gas, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 3,3-dimethyl-1,3-dihydro-indol-2-one.

Role in Drug Discovery and Development

Direct biological activity data for 3,3-dimethyl-1,3-dihydro-indol-2-one is scarce in the scientific literature. Its primary significance for drug development professionals lies in its role as a versatile synthetic intermediate.

The oxindole core is a key pharmacophore in a multitude of biologically active compounds. By functionalizing the 3-position, as well as the aromatic ring and the nitrogen atom, a diverse library of molecules can be generated. For instance, the synthesis of 3,3-di(indolyl)indolin-2-ones, which show activities such as α-glucosidase inhibition, anticancer, and antimicrobial effects, often starts from an oxindole precursor.[24][25][26]

The gem-dimethyl substitution at the 3-position provides steric bulk and conformational rigidity, which can be advantageous in designing selective inhibitors for various protein targets. This substitution prevents enolization and provides a stable scaffold for further chemical modifications.

Due to the absence of specific, well-defined signaling pathway modulation by 3,3-dimethyl-1,3-dihydro-indol-2-one itself in the reviewed literature, a signaling pathway diagram cannot be provided at this time. Its utility is primarily demonstrated through the biological activities of the complex molecules derived from it.

Conclusion

3,3-Dimethyl-1,3-dihydro-indol-2-one is a valuable chemical entity for researchers and scientists in the field of medicinal chemistry and drug development. While it may not possess significant intrinsic biological activity, its stable and conformationally defined structure makes it an excellent starting point for the synthesis of novel therapeutic agents. The comprehensive physicochemical and spectroscopic data, along with the outlined synthetic strategies, provide a solid foundation for its use in the design and synthesis of next-generation pharmaceuticals based on the privileged oxindole scaffold.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 8. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.washington.edu [chem.washington.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. gelest.com [gelest.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rsc.org [rsc.org]

- 23. beilstein-journals.org [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Review of 3,3-Dimethylindolin-2-one and its analogs in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of 3,3-Disubstituted Indolin-2-ones

The indolin-2-one scaffold, particularly when substituted at the C3 position, represents a privileged core in medicinal chemistry. The geminal disubstitution at the C3 position, as seen in 3,3-dimethylindolin-2-one and its analogs, creates a quaternary stereocenter that imparts distinct conformational rigidity and three-dimensional character to the molecules. This structural feature has been exploited to develop a diverse array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this important class of compounds.

General Synthesis Strategies

The construction of the 3,3-disubstituted indolin-2-one core is a key step in the synthesis of its analogs. A common and efficient method involves a one-pot condensation reaction. For instance, the synthesis of 3,3-di(indolyl)indolin-2-ones can be achieved through the condensation of isatin with indole in an aqueous medium, catalyzed by vanadyl sulfate (VOSO4), which is noted as a green and high-yielding protocol.[1] Another prevalent strategy for creating 3-substituted derivatives is the Knoevenagel condensation of an appropriate oxindole with an aromatic aldehyde, followed by a reduction step, often using palladium-mediated hydrogenation or a hydride reducing agent.[2][3] More advanced catalytic methods, including those using palladium, nickel, or gold, have also been developed to facilitate the construction of these complex scaffolds.[4][5]

Below is a generalized workflow for the synthesis and evaluation of indolin-2-one analogs.

Caption: Generalized workflow for the development of indolin-2-one analogs.

Anticancer Activity

The indolin-2-one core is a prominent feature in many anticancer agents. Analogs have been shown to inhibit various targets, including receptor tyrosine kinases (RTKs), thioredoxin reductase (TrxR), and fundamental cellular processes like translation initiation.

Thioredoxin Reductase (TrxR) Inhibition

Certain 3-(2-oxoethylidene)indolin-2-one analogs function as potent inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells.[6] These compounds typically contain a Michael acceptor moiety that can covalently bind to the selenocysteine residue in the active site of TrxR.[6] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and activating apoptotic signaling pathways.[6]

The signaling cascade initiated by TrxR inhibition is depicted below.

Caption: Signaling pathway following TrxR inhibition by indolin-2-one analogs.

Inhibition of Translation Initiation

A series of 3,3-diphenyl-1,3-dihydro-indol-2-ones has been identified as inhibitors of protein biosynthesis.[7] Their mechanism involves the partial depletion of intracellular calcium from the endoplasmic reticulum, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, thus halting cell proliferation.[7]

Multi-Targeted Anticancer Activity

Many indolin-2-one derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines.[8][9] Their mechanisms are often multifactorial, including the induction of apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of caspases 3 and 9.[10] Some analogs also show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[11][12]

| Compound Class | Target/Cell Line | Activity (GI50 / IC50) | Reference |

| 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-ones | A549 Lung Cancer | 190 nM | [13] |

| LOX IMVI Melanoma | 750 nM | [13] | |

| Leukemia Panel (CCRF-CEM) | 2 - 5 µM | [13] | |

| 3-(2-oxoethylidene)indolin-2-one analogs | HCT 116 Colorectal | Strong Cytotoxicity | [6] |

| MCF-7 Breast | Strong Cytotoxicity | [6] | |

| 3-substituted-indolin-2-ones with chloropyrrole | A549 Lung Cancer | 0.32 µM | [11] |

| [(3-indolylmethylene)hydrazono]indolin-2-ones | MCF-7 Breast Cancer | 1.04 µM | [10] |

α-Glucosidase Inhibition (Antidiabetic Activity)

A notable application of 3,3-di(indolyl)indolin-2-ones is in the management of diabetes. These compounds have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut.[14][15] By inhibiting this enzyme, these analogs can delay carbohydrate digestion and lower postprandial blood glucose levels.

Structure-activity relationship (SAR) studies have shown that substitutions on the indole and isatin moieties significantly influence inhibitory potency. For example, a compound bearing a 2-fluorobenzyl group on the indole ring was found to be the most active in one study, with an IC50 value of 5.98 µM.[14][15]

| Compound Series | Activity Range (IC50) | Most Potent Compound (IC50) | Reference |

| 3,3-di(indolyl)indolin-2-ones (4a-4n) | 5.98 ± 0.11 to 145.95 ± 0.46 µM | 5.98 ± 0.11 µM (Compound 4j) | [14][15] |

Anti-Inflammatory Activity